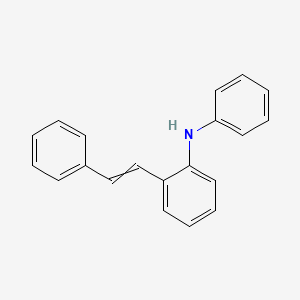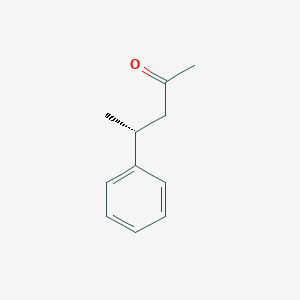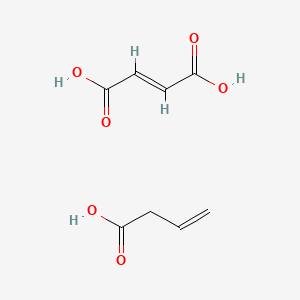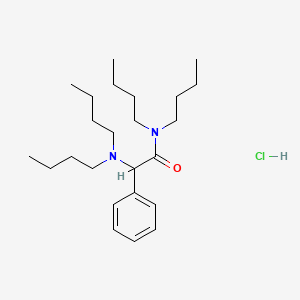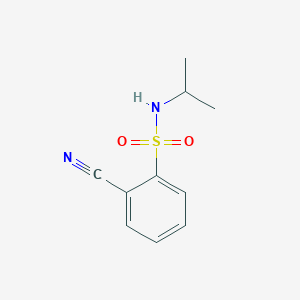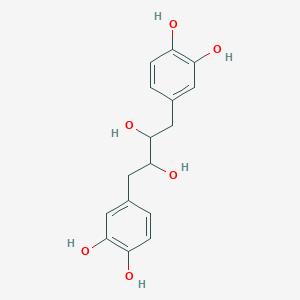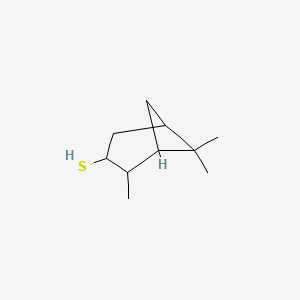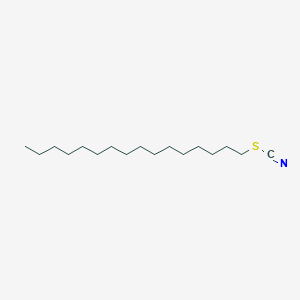
Thiocyanic acid, hexadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, hexadecyl ester, also known as hexadecyl thiocyanate, is an organic compound with the chemical formula C_17H_33NS. It is an ester derived from thiocyanic acid and hexadecanol. This compound is part of the thiocyanate family, which includes various esters and salts of thiocyanic acid. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiocyanic acid, hexadecyl ester can be synthesized through the esterification of thiocyanic acid with hexadecanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
HSCN+C16H33OH→C16H33SCN+H2O
In this reaction, thiocyanic acid (HSCN) reacts with hexadecanol (C_16H_33OH) to form hexadecyl thiocyanate (C_16H_33SCN) and water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, hexadecyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form thiocyanic acid and hexadecanol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiocyanic acid and hexadecanol.
Oxidation: Hexadecyl sulfoxide or hexadecyl sulfone.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
Thiocyanic acid, hexadecyl ester has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Material Science: Utilized in the development of novel materials with specific properties.
Industrial Applications: Employed in the production of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of thiocyanic acid, hexadecyl ester involves its reactivity as an ester and thiocyanate. The compound can undergo hydrolysis to release thiocyanic acid, which can further participate in various biochemical pathways. The thiocyanate group can interact with biological molecules, potentially leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanic acid, ethyl ester: An ester with a shorter alkyl chain, used in similar applications but with different physical properties.
Thiocyanic acid, octyl ester: Another ester with an intermediate alkyl chain length, offering a balance between reactivity and stability.
Uniqueness
Thiocyanic acid, hexadecyl ester is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring hydrophobicity and stability, such as in material science and industrial processes.
Propriétés
Numéro CAS |
66143-73-5 |
|---|---|
Formule moléculaire |
C17H33NS |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
hexadecyl thiocyanate |
InChI |
InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-16H2,1H3 |
Clé InChI |
OCDDFQZMFBDQKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


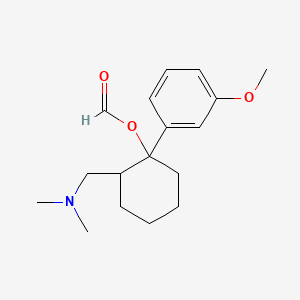


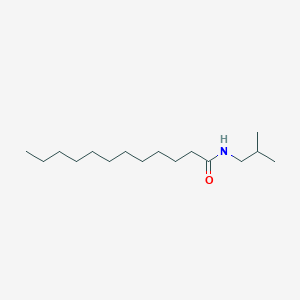

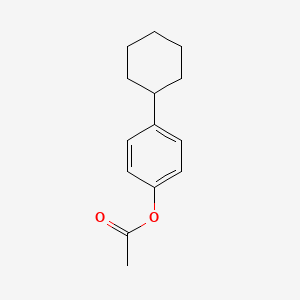
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
